2-[5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenol
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Overview
Description
2-[5-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-5-METHOXYPHENOL is a complex organic compound that features a benzodioxole moiety, a pyrazole ring, and a methoxyphenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-5-METHOXYPHENOL typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[5-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-5-METHOXYPHENOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings or the pyrazole moiety .
Scientific Research Applications
2-[5-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-5-METHOXYPHENOL has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[5-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-5-METHOXYPHENOL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid
- (2Z)-3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-2-hydroxyprop-2-enal
- 6-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxy-5,6-dihydro-2H-pyran-2-one .
Uniqueness
What sets 2-[5-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-5-METHOXYPHENOL apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H20N2O6 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-[5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenol |
InChI |
InChI=1S/C19H20N2O6/c1-23-10-4-5-11(15(22)6-10)13-8-14(21-20-13)12-7-16-18(27-9-26-16)19(25-3)17(12)24-2/h4-7,14,21-22H,8-9H2,1-3H3 |
InChI Key |
PCMWKZWXMPQOTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NNC(C2)C3=CC4=C(C(=C3OC)OC)OCO4)O |
Origin of Product |
United States |
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